molecular formula C12H16FN3O3 B2507652 2-Ethoxy-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034295-80-0

2-Ethoxy-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2507652
CAS RN: 2034295-80-0
M. Wt: 269.276
InChI Key: DXZITKLQRHFICP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel organic compounds with potential antibacterial properties is a significant area of research in medicinal chemistry. In the first study, a new series of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones were synthesized through the cyclization of N'-((2-(p-tolyloxy)quinoline-3-yl)methylene) isonitonohydrazide using acetic anhydride at reflux conditions for 3-4 hours. The successful synthesis of these compounds was confirmed through various analytical techniques, including elemental analyses, IR, 1H NMR, and mass spectral data .

In the second study, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was achieved by reacting 2-(pyridine-2-ylamino)acetohydrazide with carbon disulfide and potassium hydroxide in absolute ethanol. The resulting compound was a brown colored substance with a high yield of 90%. The structure of this compound was also supported by IR, NMR, MS spectroscopic, and elemental analysis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in both studies were elucidated using a combination of spectroscopic methods. Infrared (IR) spectroscopy was used to identify functional groups, while nuclear magnetic resonance (NMR) spectroscopy provided information on the hydrogen-atom environment. Mass spectrometry (MS) was utilized to determine the molecular weight and to confirm the molecular formula of the compounds. These techniques are crucial for verifying the successful synthesis of the target molecules and for ensuring their purity before biological testing .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cyclization processes. Cyclization refers to the formation of a ring structure within a molecule, which is a common strategy in the synthesis of heterocyclic compounds. In the first study, the cyclization was induced by acetic anhydride, while in the second study, the cyclization involved the reaction of a hydrazide with carbon disulfide to form an oxadiazole ring. These reactions are important for the creation of compounds with potential biological activity, as the ring structures often play a key role in the interaction with biological targets .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds, such as color and yield, were reported in the studies. For example, the compound synthesized in the second study was described as a brown colored substance with a 90% yield . The chemical properties, particularly the antibacterial activities of these compounds, were evaluated against various bacterial strains. The compounds from the first study showed potential antibacterial activity, while the compound from the second study exhibited significant antimicrobial activity with MIC values ranging from 30.2 to 43.2 µg cm-3. These findings suggest that the incorporation of the oxadiazole nucleus into the molecular structure can enhance antimicrobial activity, which is a valuable insight for the development of new antibacterial agents .

Scientific Research Applications

Synthesis and Application in Pharmaceutical Chemistry

  • 2-Ethoxy-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is utilized in the synthesis of various pharmaceutical compounds. For example, it has been used in the development of voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, with excellent diastereoselection obtained using an organozinc derivative (Butters et al., 2001).

Role in Medicinal Chemistry

  • This compound has been involved in research programs aimed at designing new chemical entities with antiviral properties. For instance, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, derived from this compound, showed significant antiviral activity and were identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme in the pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).

Application in Organic Chemistry and Material Science

  • In the field of organic chemistry, this compound is part of reactions leading to the formation of highly functionalized polyheterocyclic ethanones, showcasing its utility in developing complex organic molecules (Jin Zhang et al., 2017).
  • It also plays a role in the synthesis of environmentally sensitive fluorophore-based nicotinonitriles, which are important in material science due to their photophysical properties (E. Hussein et al., 2019).

Contribution to Biochemical Studies

  • Its derivatives have been used in the study of enzyme interactions, such as the characterization of metabolites in rat liver microsomes. This contributes significantly to the understanding of biochemical pathways and drug metabolism (H. Yoo et al., 2008).

properties

IUPAC Name

2-ethoxy-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O3/c1-2-18-8-11(17)16-4-3-10(7-16)19-12-14-5-9(13)6-15-12/h5-6,10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZITKLQRHFICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

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